molecular formula C16H13Cl3FN3OS B11717247 N-(2,2,2-Trichloro-1-(3-(4-fluoro-phenyl)-thioureido)-ethyl)-benzamide

N-(2,2,2-Trichloro-1-(3-(4-fluoro-phenyl)-thioureido)-ethyl)-benzamide

Cat. No.: B11717247
M. Wt: 420.7 g/mol
InChI Key: XNBFVVLQMNQIGC-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-(3-(4-fluoro-phenyl)-thioureido)-ethyl)-benzamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(3-(4-fluoro-phenyl)-thioureido)-ethyl)-benzamide typically involves multiple steps:

    Formation of the thiourea derivative: This step involves the reaction of 4-fluoroaniline with thiophosgene to form the corresponding thiourea derivative.

    Alkylation: The thiourea derivative is then alkylated with 2,2,2-trichloroethylamine under basic conditions to form the intermediate compound.

    Amidation: Finally, the intermediate is reacted with benzoyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(3-(4-fluoro-phenyl)-thioureido)-ethyl)-benzamide can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonyl derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzyme studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(3-(4-fluoro-phenyl)-thioureido)-ethyl)-benzamide would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trichloro-1-(3-phenyl-thioureido)-ethyl)-benzamide
  • N-(2,2,2-Trichloro-1-(3-(4-chloro-phenyl)-thioureido)-ethyl)-benzamide
  • N-(2,2,2-Trichloro-1-(3-(4-methyl-phenyl)-thioureido)-ethyl)-benzamide

Uniqueness

N-(2,2,2-Trichloro-1-(3-(4-fluoro-phenyl)-thioureido)-ethyl)-benzamide is unique due to the presence of the 4-fluoro-phenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

Molecular Formula

C16H13Cl3FN3OS

Molecular Weight

420.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H13Cl3FN3OS/c17-16(18,19)14(22-13(24)10-4-2-1-3-5-10)23-15(25)21-12-8-6-11(20)7-9-12/h1-9,14H,(H,22,24)(H2,21,23,25)

InChI Key

XNBFVVLQMNQIGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)F

Origin of Product

United States

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